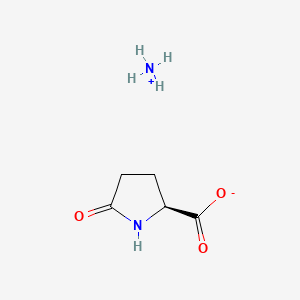

Ammonium 5-oxo-L-prolinate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

25501-47-7 |

|---|---|

Molecular Formula |

C5H10N2O3 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

azanium;(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C5H7NO3.H3N/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);1H3/t3-;/m0./s1 |

InChI Key |

PYJZQCNNPABSAE-DFWYDOINSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-].[NH4+] |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].[NH4+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving 5 Oxo L Prolinate

Involvement in the Gamma-Glutamyl Cycle

5-oxo-L-prolinate, also known as pyroglutamate, is a key intermediate in the gamma-glutamyl cycle, a metabolic pathway involved in the synthesis and degradation of glutathione (B108866). nih.govontosight.ai This cycle also plays a potential role in amino acid transport. nih.gov

Role in Glutathione Synthesis and Degradation

The gamma-glutamyl cycle facilitates the breakdown and resynthesis of glutathione (γ-L-Glutamyl-L-cysteinylglycine), a vital antioxidant. During this cycle, the γ-glutamyl moiety of glutathione is transferred to an amino acid, and subsequent enzymatic action converts it into 5-oxo-L-prolinate. nih.govmdpi.com Specifically, γ-glutamylcyclotransferase acts on γ-glutamyl amino acids to produce 5-oxo-L-prolinate. pnas.orgnih.gov This compound is then hydrolyzed by the enzyme 5-oxoprolinase in an ATP-dependent reaction to regenerate L-glutamate, which can then be used for the resynthesis of glutathione. nih.govpnas.orgnih.gov The conversion of 5-oxo-L-prolinate to L-glutamate is a crucial step that makes the glutamate (B1630785) available again for glutathione synthesis. pnas.orgpnas.org

Intracellularly, enzymes like ChaC1 and ChaC2 can directly hydrolyze glutathione to produce 5-oxo-L-proline and cysteinyl-glycine. spandidos-publications.comsemanticscholar.org The 5-oxo-L-proline is then converted to glutamate by 5-oxoprolinase. spandidos-publications.comsemanticscholar.org

Intermediacy in Glutamate and Glutamine Metabolism

5-oxo-L-prolinate serves as a direct precursor for the synthesis of L-glutamate. nih.govnih.govpnas.org The enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.govnih.govpnas.org This reaction is significant as it links the gamma-glutamyl cycle with the broader metabolic pathways of glutamate and glutamine. nih.gov Glutamate, once formed from 5-oxo-L-prolinate, can be further metabolized. For instance, it can be converted to glutamine. nih.gov

The importance of 5-oxo-L-prolinate as a metabolic intermediate is highlighted by studies where inhibition of 5-oxoprolinase leads to the accumulation of 5-oxo-L-proline in various tissues. pnas.orgpnas.org Furthermore, the administration of certain amino acids alongside a 5-oxoprolinase inhibitor significantly increases the accumulation of 5-oxo-L-proline, providing evidence for the in vivo functioning of the gamma-glutamyl cycle and establishing 5-oxo-L-proline as a quantitatively significant metabolite. pnas.orgpnas.org The spontaneous cyclization of glutamine and glutamate can also lead to the non-enzymatic formation of 5-oxo-L-prolinate. nih.gov

Utilization by Microorganisms in Nitrogen Metabolism

Various microorganisms can utilize 5-oxo-L-prolinate as a source of nitrogen. nih.govresearchgate.netnih.gov This capability is particularly important in environments where other nitrogen sources may be limited.

Growth and Specific Rates of 5-oxoproline Utilization in Bacterial Cultures

Studies on Rhizobium leguminosarum have shown its ability to grow in continuous culture using 5-oxo-L-proline as a nitrogen source. microbiologyresearch.org In nitrogen-limited conditions with both ammonia (B1221849) and 5-oxo-L-proline present (formed from autoclaved glutamine solutions), the specific rate of 5-oxo-L-proline utilization was found to be independent of the dilution rate. microbiologyresearch.org This is in contrast to the specific rate of ammonia utilization, which increased with the dilution rate. microbiologyresearch.org Even under nitrogen limitation, excess 5-oxo-L-proline was observed in the culture supernatant, particularly at high dilution rates. microbiologyresearch.org

In Clostridioides difficile, the presence of 5-oxo-L-proline in the medium markedly improved growth and culture density. biorxiv.org Interestingly, the growth of the wild-type strain in the presence of 5-oxo-L-proline was more robust than with the addition of glutamic acid, suggesting that 5-oxo-L-proline is more readily utilized as a nutrient than its metabolic product. biorxiv.org

Research on Bacillus subtilis has demonstrated that inactivation of genes responsible for 5-oxo-L-prolinase activity (the pxpA, pxpB, and pxpC genes) slowed growth and prevented the use of 5-oxo-L-proline as a nitrogen source. nih.govresearchgate.net Wild-type B. subtilis cells showed a 16-fold increase in 5-oxoprolinase activity when grown with 5-oxo-L-proline as the nitrogen source compared to ammonium (B1175870). nih.gov

The table below summarizes the growth of wild-type Bacillus subtilis and its mutants on different nitrogen sources.

| Strain | Nitrogen Source | Growth |

| Wild-type | Ammonium | Normal |

| Wild-type | 5-oxo-L-proline | Normal |

| pxpA deletant | Ammonium | Normal |

| pxpA deletant | 5-oxo-L-proline | No Growth |

| pxpB deletant | Ammonium | Normal |

| pxpB deletant | 5-oxo-L-proline | No Growth |

| pxpC deletant | Ammonium | Normal |

| pxpC deletant | 5-oxo-L-proline | No Growth |

Data derived from spotting dilutions of cultures on agar (B569324) plates and observing growth after 16 hours (ammonium) or 72 hours (OP). nih.gov

Metabolic Formation and Utilization of 5-oxo-L-Proline by Prokaryotes

Prokaryotes have evolved mechanisms to both form and utilize 5-oxo-L-proline. While most prokaryotes lack the eukaryotic-type ATP-dependent 5-oxoprolinase and the complete gamma-glutamyl cycle, they possess alternative systems for metabolizing this compound. nih.govresearchgate.net A widespread prokaryotic 5-oxoprolinase system, encoded by the pxpA, pxpB, and pxpC genes, has been identified in diverse bacteria. nih.govresearchgate.net This enzyme complex is also ATP-dependent and is crucial for the utilization of 5-oxo-L-proline as a nitrogen source. nih.govresearchgate.net

Inactivation of these genes in Bacillus subtilis leads to the accumulation of 5-oxo-L-proline in both the cells and the surrounding medium. nih.govresearchgate.net Conversely, overexpressing the corresponding pxpABC genes in Escherichia coli resulted in a significant, over 1700-fold increase in 5-oxoprolinase activity in cell lysates. nih.govresearchgate.net This demonstrates that 5-oxo-L-proline is a significant metabolite that prokaryotes must be able to process. nih.govresearchgate.net

The table below shows the accumulation of 5-oxo-L-proline in wild-type Bacillus subtilis and its mutants.

| Strain | 5-oxo-L-proline in Cells (nmol/mg dry weight) | 5-oxo-L-proline in Medium (μg) |

| Wild-type | Not detectable | Not detectable |

| pxpA deletant | 13.9 ± 1.2 | 8.8 ± 0.9 |

| pxpB deletant | 14.2 ± 1.5 | 9.1 ± 1.0 |

| pxpC deletant | 14.5 ± 1.3 | 9.3 ± 0.8 |

Data are mean ± S.E. of six independent cultures grown to an optical density (600 nm) of 1.43 ± 0.02. nih.gov

The metabolic versatility of prokaryotes is further highlighted by studies on Pseudomonas putida, which can metabolize a wide range of nitrogen-containing compounds, including 5-oxo-L-proline. asm.org Proteomic studies of rhizosphere bacteria have also shown that different strains exhibit distinct responses to various nitrogen sources, including amino acids that can be related to 5-oxo-L-proline metabolism. frontiersin.org

Enzymology of 5 Oxo L Prolinase L Pyroglutamate Hydrolase

Enzyme Identification, Purification, and Characterization

5-Oxo-L-prolinase has been identified and isolated from a wide array of biological sources, spanning from mammalian tissues to various microorganisms. Early, seminal work focused on its purification from rat kidney, providing a foundational understanding of its properties in a mammalian system nih.gov. The enzyme is also a known component of human metabolism, where it plays a crucial role in the gamma-glutamyl cycle uniprot.org.

Research has extended to prokaryotic organisms, revealing distinct structural and genetic characteristics. An ATP-dependent 5-oxoprolinase has been identified in bacteria such as Escherichia coli and Bacillus subtilis. In these organisms, the enzyme is encoded by the pxpA, pxpB, and pxpC genes nih.gov. Further studies have successfully isolated the enzyme from a strain of Pseudomonas putida found in soil.

The purification of 5-oxo-L-prolinase has been achieved through various biochemical techniques, with methodologies tailored to the source organism.

Mammalian Sources : The enzyme from rat kidney was purified approximately 1600-fold. A key factor in maintaining its stability and activity during purification was the presence of its substrate, 5-oxo-L-proline, which protects the enzyme under diverse conditions nih.gov. The estimated molecular weight of the rat kidney enzyme is about 325,000 daltons nih.gov.

The characterization of these purified enzymes has revealed key structural and functional differences across species.

| Source Organism | Purification Fold | Estimated Molecular Weight | Subunit Structure | Reference |

| Rat Kidney | ~1600-fold | ~325,000 Da | Not specified | nih.gov |

| Bacillus subtilis | N/A (Recombinant) | Not specified | Hetero-oligomer (PxpA, PxpB, PxpC) | nih.gov |

| Pseudomonas putida | N/A | Not specified | Two components (ATPase and coupling protein) |

Catalytic Mechanism and Reaction Stoichiometry

The enzymatic reaction catalyzed by 5-oxo-L-prolinase is an endergonic hydrolysis, meaning it requires energy input to proceed. This energy is supplied by the coupled hydrolysis of ATP nih.gov.

ATP + 5-oxo-L-proline + 2 H₂O ⇌ ADP + phosphate (B84403) + L-glutamate wikipedia.org

Studies using ¹⁸O-labeled substrates have elucidated key mechanistic details. These experiments demonstrated that all three oxygen atoms of the 5-oxoproline molecule are recovered in the product, L-glutamate. Furthermore, of the two water molecules consumed, one oxygen atom is incorporated into the inorganic phosphate and the other into the γ-carboxyl group of glutamate (B1630785) nih.gov. The proposed mechanism involves the phosphorylation of 5-oxo-L-proline by ATP on the amide carbonyl oxygen. This creates a highly reactive intermediate that is subsequently hydrolyzed to yield γ-glutamyl phosphate, which is then further hydrolyzed to L-glutamate and inorganic phosphate nih.gov.

The coupling between the two chemical processes is stoichiometric. For every molecule of 5-oxo-L-proline converted to L-glutamate, one molecule of ATP is hydrolyzed to ADP and inorganic phosphate (Pi) nih.govnih.gov. Experimental measurements have confirmed that the formation of glutamate and inorganic phosphate is equimolar over a broad pH range, underscoring the tight coupling of these two reactions nih.gov. While ATP is the primary nucleotide used, other nucleoside triphosphates such as GTP, ITP, CTP, and UTP are significantly less active nih.gov.

Enzymatic Kinetics and Regulation

The activity of 5-oxo-L-prolinase is governed by substrate concentrations and the presence of various regulatory molecules and ions. For the enzyme purified from rat kidney, the apparent Michaelis constants (Km) have been determined to be 0.05 mM for 5-oxo-L-proline and 0.17 mM for ATP nih.gov.

The enzyme requires certain metal ions for its activity, specifically Mg²⁺ and a monovalent cation like K⁺ or NH₄⁺ nih.gov. The enzyme exhibits a broad pH range of activity, from approximately 5.5 to 11.2, with apparent optima around pH 7.0 and 9.7 nih.gov.

Regulation of the enzyme is critical for metabolic control. The product ADP acts as an inhibitor of the reaction. This product inhibition can be overcome in vitro by the addition of pyruvate kinase and phosphoenolpyruvate, which serve to regenerate ATP from ADP, thereby stimulating the reaction nih.gov. The enzyme is also sensitive to sulfhydryl-blocking reagents, with its activity being inhibited by compounds such as p-hydroxymercuribenzoate, N-ethylmaleimide, and iodoacetamide, indicating the presence of essential cysteine residues in its active site nih.gov.

| Parameter | Value (Rat Kidney Enzyme) | Reference |

| Km (5-oxo-L-proline) | 0.05 mM | nih.gov |

| Km (ATP) | 0.17 mM | nih.gov |

| Regulator | Effect | Reference |

| ADP | Inhibitor | nih.gov |

| p-hydroxymercuribenzoate | Inhibitor | nih.gov |

| N-ethylmaleimide | Inhibitor | nih.gov |

| Iodoacetamide | Inhibitor | nih.gov |

| Mg²⁺, K⁺ (or NH₄⁺) | Required for activity | nih.gov |

Determination of Michaelis-Menten Constants (Km) for Substrates

The Michaelis-Menten constant (Km) is a measure of the affinity of an enzyme for its substrate. For 5-oxo-L-prolinase, the apparent Km values for its substrates, 5-oxo-L-proline and ATP, have been determined for the enzyme from different sources. In studies of the enzyme purified from rat kidney, the apparent Km for 5-oxo-L-proline is 0.05 mM, and for ATP, it is 0.17 mM nih.gov. For the enzyme isolated from wheat germ, the Km for 5-oxo-L-proline is significantly lower at 14 µM, while the Km for ATP is higher at 0.4 mM.

| Enzyme Source | Substrate | Apparent Km |

| Rat Kidney | 5-oxo-L-proline | 0.05 mM |

| Rat Kidney | ATP | 0.17 mM |

| Wheat Germ | 5-oxo-L-proline | 14 µM |

| Wheat Germ | ATP | 0.4 mM |

Identification of Required Cofactors and Metal Ions for Activity

The catalytic activity of 5-oxo-L-prolinase is dependent on the presence of specific metal ions and cofactors. Research on the enzyme from rat kidney has demonstrated a requirement for both a monovalent cation, such as K+ or NH4+, and a divalent cation, Mg2+, for its activity nih.gov. Similarly, the enzyme from wheat germ exhibits an absolute requirement for a monovalent cation, with K+ or NH4+ being the most effective, and a divalent cation, for which either Mn2+ or Mg2+ can fulfill the role, with a combination of both appearing to be most effective.

pH and Temperature Optima for Catalytic Activity

The catalytic efficiency of 5-oxo-L-prolinase is highly dependent on the pH and temperature of the reaction environment. The enzyme purified from rat kidney displays a broad range of activity between approximately pH 5.5 and pH 11.2 nih.gov. Within this range, there are two apparent pH optima, one at approximately pH 7.0 and another at pH 9.7 nih.gov. While specific optimal temperature data for 5-oxo-L-prolinase is not extensively detailed in the available literature, most enzyme assays are conducted at 37°C. It is known that most animal enzymes are rapidly denatured at temperatures above 40°C.

Characterization of Enzyme Inhibition by Sulfhydryl Reagents and Product Analogs

The activity of 5-oxo-L-prolinase can be inhibited by various compounds, including sulfhydryl reagents and analogs of its products. The enzyme from rat kidney is inhibited by sulfhydryl reagents such as p-hydroxymercuribenzoate, N-ethylmaleimide, and iodoacetamide, suggesting the presence of essential cysteine residues for its catalytic function nih.gov. The enzyme from wheat germ also appears to have an active sulfhydryl group, as its activity is increased in the presence of dithioerythritol and completely inactivated by preincubation with N-ethylmaleimide or iodoacetamide.

Furthermore, the product of ATP hydrolysis, ADP, acts as an inhibitor of the rat kidney enzyme nih.gov. L-2-imidazolidone-4-carboxylate has been identified as an effective competitive inhibitor of 5-oxoprolinase.

Enzyme Structure and Conformational Dynamics

Analysis of Enzyme Subunit Composition and Molecular Architecture

Studies on 5-oxo-L-prolinase from rat kidney, purified approximately 1600-fold, have provided insights into its molecular architecture nih.gov. Gel filtration chromatography on Sephadex G-200 estimated the molecular weight of the native enzyme to be approximately 325,000 nih.gov. Further investigation revealed that this enzyme is composed of two apparently identical subunits. In contrast, the prokaryotic 5-oxoprolinase from Pseudomonas putida has been reported to have three distinct protein subunits.

Resolution into Catalytic and Coupling Protein Components

Research on the 5-oxo-L-prolinase from Pseudomonas putida has shown that the enzyme can be resolved into two distinct protein components, neither of which can catalyze the complete reaction on its own. One component, designated Component A, exhibits a 5-oxo-L-proline-dependent ATPase activity, indicating that it can interact with both ATP and 5-oxo-L-proline. The second component, referred to as the coupling protein or Component B, does not have ATPase activity and does not appear to bind 5-oxo-L-proline. The complete 5-oxoprolinase reaction is effectively catalyzed only when both components are mixed. This suggests a mechanism where Component A may catalyze an initial step, such as the phosphorylation of 5-oxo-L-proline, and the coupling protein (Component B) is necessary for the subsequent conversion of the intermediate to L-glutamate.

Investigation of Substrate-Dependent Conformational Changes and Hysteresis

The catalytic activity of 5-oxo-L-prolinase is characterized by a sophisticated interplay between the enzyme, its substrate 5-oxo-L-proline, and the energy-providing nucleoside triphosphates. Research into the enzymology of L-pyroglutamate hydrolase has revealed evidence of substrate-dependent conformational changes and hysteretic behavior, suggesting a complex regulatory mechanism inherent to the enzyme's function.

Hysteresis in enzymology refers to a slow response of an enzyme to a rapid change in substrate or effector concentration. This phenomenon is often associated with slow, ligand-induced conformational changes in the enzyme's structure. In the case of 5-oxo-L-prolinase, the binding of its substrates, particularly 5-oxo-L-proline, appears to induce such structural alterations, which in turn affect the rate of catalysis.

Studies have demonstrated that in the absence of 5-oxo-L-proline, 5-oxo-L-prolinase can hydrolyze certain nucleoside triphosphates, such as inosine triphosphate (ITP), guanosine triphosphate (GTP), and uridine triphosphate (UTP), at a constant and relatively rapid rate. However, the introduction of 5-oxo-L-proline leads to a slow, time-dependent alteration in the rate of hydrolysis of these nucleotides. For instance, upon the addition of 5-oxo-L-proline, the rate of UTP hydrolysis by the enzyme gradually decreases, eventually reaching a new, much slower steady-state rate after a period of approximately 25 minutes. This slow transition in catalytic activity is a hallmark of a hysteretic enzyme.

These observations are consistent with a model where the initial binding of 5-oxo-L-proline to the enzyme triggers a gradual conformational change. This altered conformation is likely essential for the efficient coupling of ATP hydrolysis to the endergonic cleavage of 5-oxo-L-proline to form L-glutamate. The hysteretic behavior observed with other nucleoside triphosphates suggests that the conformational state of the enzyme is dynamically influenced by substrate availability, allowing for a regulated catalytic response.

Further evidence for substrate-induced conformational changes comes from kinetic studies involving the primary energy source for the reaction, adenosine (B11128) triphosphate (ATP). The interaction of 5-oxo-L-prolinase with ATP also displays kinetic complexities that align with the concept of a hysteretic enzyme. It has been noted that in studies with ATP, both the maximum velocity (Vmax) and the Michaelis constant (Km) increase over a very short time frame (less than 10 seconds) in the presence of 5-oxo-L-proline. This rapid adjustment in kinetic parameters following the binding of both substrates points towards a swift conformational rearrangement that optimizes the enzyme for its primary catalytic function: the coupled hydrolysis of ATP and 5-oxo-L-proline.

The substrate-dependent conformational changes and the resulting hysteresis are indicative of a sophisticated enzymatic mechanism. This behavior suggests that 5-oxo-L-prolinase can exist in different conformational states with varying catalytic efficiencies, and the transition between these states is modulated by the binding of its substrates. This regulatory feature likely ensures that the energetically costly hydrolysis of ATP is tightly coupled to the physiologically necessary conversion of 5-oxo-L-proline to L-glutamate.

Data Tables

Despite extensive research, the specific quantitative data from the primary literature required to generate detailed interactive data tables on the kinetic parameters (Vmax and Km) and the time-course of nucleoside triphosphate hydrolysis in the presence and absence of 5-oxo-L-proline could not be retrieved.

Molecular Interactions and Structural Biology of 5 Oxo L Prolinate Systems

Specificity and Binding Properties of 5-oxo-L-Prolinase Towards Analogs

5-Oxo-L-prolinase is an enzyme that catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. exlibrisgroup.comnih.govnih.gov The specificity of this enzyme is not absolute, allowing it to interact with a variety of substrate analogs. These interactions have been instrumental in elucidating the enzyme's catalytic mechanism and the structural requirements of its active site. semanticscholar.orgnih.gov

Research into the interaction of 5-oxo-L-prolinase with analogs of 5-oxo-L-proline has revealed a range of catalytic outcomes. semanticscholar.orgnih.gov Analogs where the 4-methylene group of 5-oxo-L-proline is substituted with other atoms have been particularly informative. For instance, L-2-oxothiazolidine-4-carboxylate acts as a substrate, participating in a coupled reaction similar to the natural substrate. semanticscholar.orgnih.gov In contrast, other analogs may bind to the enzyme and stimulate its ATPase activity without undergoing ring cleavage themselves. semanticscholar.org

The following table summarizes the behavior of several 5-oxo-L-proline analogs in the presence of 5-oxo-L-prolinase.

| Analog Name | Ring Heteroatom | Nature of Reaction |

| L-2-Oxooxazolidine-4-carboxylate | Oxygen | Partially Coupled |

| L-2-Oxothiazolidine-4-carboxylate | Sulfur | Coupled |

| 2-Imidazolidone-4-carboxylate | Nitrogen (NH) | Uncoupled |

| cis-2-Oxo-5-methyloxazolidine-4-carboxylate | Oxygen | Partially Coupled |

| trans-2-Oxo-5-methyloxazolidine-4-carboxylate | Oxygen | Partially Coupled |

| L-2-Iminothiazolidine-4-carboxylate | Sulfur | Uncoupled |

| 2-Thiazolinone-4-carboxylate | Sulfur | Uncoupled |

| 2-Oxo-5,5-dimethylthiazolidine-4-carboxylate | Sulfur | Uncoupled |

The catalytic activity of 5-oxo-L-prolinase involves the coupling of ATP hydrolysis to the cleavage of the 5-oxo-L-proline ring. exlibrisgroup.comnih.gov However, interactions with substrate analogs can alter this relationship, leading to different types of reactions:

Coupled Reactions: In these reactions, the hydrolysis of ATP is stoichiometrically matched with the cleavage of the imino acid analog. For every molecule of ATP hydrolyzed to ADP and inorganic phosphate (B84403) (Pi), one molecule of the analog is converted to an amino acid product. This is observed with the natural substrate, 5-oxo-L-proline, and some effective analogs like L-2-oxothiazolidine-4-carboxylate. semanticscholar.orgnih.gov

Partially Coupled Reactions: Here, the amount of ATP hydrolyzed exceeds the amount of the analog that is ring-opened. semanticscholar.orgnih.gov This results in a molar ratio of ADP formed to amino acid product that is greater than one. Analogs such as L-2-oxooxazolidine-4-carboxylate, as well as the cis- and trans- isomers of 2-oxo-5-methyloxazolidine-4-carboxylate, exhibit this behavior. semanticscholar.orgnih.gov

Uncoupled Reactions: In this scenario, the analog binds to the enzyme and stimulates the hydrolysis of ATP to ADP and Pi, but the analog itself does not undergo cleavage. semanticscholar.orgnih.gov This suggests that the binding of the analog can induce the conformational changes necessary for ATPase activity, but the subsequent steps of the catalytic cycle leading to ring opening are not completed. Examples of analogs that cause uncoupled reactions include 2-imidazolidone-4-carboxylate and L-2-iminothiazolidine-4-carboxylate. semanticscholar.orgnih.gov

The occurrence of these varied reactions suggests that the precise orientation of the analog at the active site can influence the accessibility of water to the nucleoside triphosphate, thereby affecting the degree of coupling. nih.gov

Studies with a range of analogs have delineated the key structural features necessary for an imino acid to bind effectively to the active site of 5-oxo-L-prolinase. nih.gov The primary requirements for significant binding are:

A carbonyl group (or an isosteric =NH group) at the 5-position.

An unsubstituted nitrogen atom at position 1 (N-1).

A carboxyl group at position 2 with the L-configuration.

Substantial modifications to the ring at the C-3 and C-4 positions are tolerated, indicating that this region of the substrate is less critical for initial binding. nih.gov For example, the replacement of the C-4 methylene (B1212753) group with heteroatoms like oxygen, sulfur, or nitrogen is permissible for binding, although it affects the subsequent catalytic steps. semanticscholar.orgnih.gov Conversely, substitutions at the C-2 position, such as in 2-methyl-5-oxoproline, prevent binding, highlighting the strict stereochemical requirements at this position. semanticscholar.org The inability of D-isomers to act as substrates or effective inhibitors further underscores the stereospecificity of the active site. semanticscholar.org

Supramolecular Interactions of Proline-Based Tectons and Derivatives

Proline and its derivatives are valuable building blocks, or "tectons," in supramolecular chemistry due to their rigid cyclic structure and the presence of hydrogen bond donors and acceptors. These features facilitate the formation of well-defined, predictable, and stable multi-dimensional networks.

The geometry of these hydrogen bonds in various proline-containing crystal structures has been characterized by specific ranges of lengths and angles.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Donor-Hydrogen-Acceptor Angle (°) |

| O-H···O | 2.58 – 2.67 | 156 – 169 |

| N-H···O | 2.59 – 3.38 | 129.4 – 179.1 |

| C-H···O | 3.05 – 3.59 | 114 – 172.4 |

Data derived from a survey of Angiotensin-Converting Enzyme (ACE) inhibitor crystal structures containing proline moieties. nih.gov

These interactions can be further classified based on the specific functional groups involved, such as those between carboxylic acid groups or between protonated amine and carboxylate groups. nih.gov The resulting supramolecular assemblies can range from simple one-dimensional chains to complex three-dimensional frameworks. acs.orgresearchgate.netnih.gov The inclusion of solvent molecules, such as water, can introduce additional hydrogen bonding motifs that further stabilize the crystal structure. cambridge.org

Computational chemistry provides a powerful tool for quantifying the strength and nature of intermolecular interactions in proline-containing systems. Methods such as Density Functional Theory (DFT) are employed to calculate the binding energies and analyze the electronic structure of molecular pairs. frontiersin.orgdergipark.org.tr

For example, calculations on proline conformers and their complexes can reveal the energetic contributions of different types of interactions. dergipark.org.trindexacademicdocs.orgpku.edu.cn Natural Bond Orbital (NBO) analysis is a technique used to study orbital interactions and charge transfer between molecules, providing insight into the electronic origins of hydrogen bonds and other non-covalent interactions. dergipark.org.trindexacademicdocs.orgpku.edu.cn

In a study of cocrystals formed between ezetimibe (B1671841) and L-proline, DFT calculations were used to determine the ground state optimized energies and binding energies of the molecular complexes. frontiersin.org The calculated binding energies, which account for the basis set superposition error (BSSE), quantify the stability of the cocrystal structure arising from intermolecular hydrogen bonds. frontiersin.org

Furthermore, computational investigations into proline-aromatic interactions have demonstrated the significant role of C-H/π interactions in stabilizing specific peptide conformations. acs.orgchemrxiv.org These studies correlate the electronic properties of the aromatic ring with the strength of the interaction, revealing that electron-rich aromatic systems form stronger interactions with the C-H bonds of the proline ring. acs.org These findings are crucial for understanding protein structure and for the rational design of molecules with specific conformational preferences.

Synthetic Methodologies and Derivative Chemistry in Research

Chemo-Enzymatic Routes to 5-oxo-L-Prolinate and Related Compounds

Chemo-enzymatic approaches combine the precision of enzymatic catalysis with the practicality of chemical synthesis to create efficient and stereoselective routes to 5-oxo-L-prolinate and its derivatives. These methods are particularly valuable for producing isotopically labeled compounds for metabolic and mechanistic studies.

A fundamental and widely utilized method for synthesizing L-proline and its precursor, 5-oxoproline (also known as pyroglutamic acid), begins with L-glutamic acid. This process involves the intramolecular cyclization of L-glutamic acid to form the five-membered lactam ring of 5-oxoproline. This ring closure is a key step in both biological and chemical pathways for proline synthesis. researchgate.netyoutube.com

In biological systems, the synthesis of proline from glutamate (B1630785) is a multi-step enzymatic process. youtube.comnih.gov Glutamate is first phosphorylated to form γ-glutamyl phosphate (B84403), which is then reduced to glutamate-γ-semialdehyde. youtube.com This intermediate spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C), which is subsequently reduced to L-proline. nih.gov

Chemically, L-glutamic acid can be readily converted to 5-oxoproline, which serves as a stable intermediate for the synthesis of L-proline and its derivatives. researchgate.net For instance, L-glutamic acid can be esterified with ethanol and then treated with a reducing agent to yield L-proline. chemicalbook.com This synthetic route has been successfully employed to prepare isotopically labeled L-proline from correspondingly labeled L-glutamic acids, achieving high yields on a gram scale. researchgate.net

A critical challenge in the synthesis of L-proline from 5-oxoproline is the selective reduction of the cyclic amide (lactam) carbonyl group without affecting the carboxylic acid functionality. Various chemical strategies have been developed to achieve this transformation with high selectivity.

One effective method involves the conversion of the amide to a more reactive thioamide, followed by reduction. For example, the 5-amide function of 5-oxoproline can be converted to the corresponding thioamide, which is then reduced to the amine using tributyltin hydride. This approach has been successfully used in the synthesis of specifically stable-isotope-labeled L-proline. researchgate.net

Another strategy involves the activation of the amide with phosgene. The reaction of L-5-oxoproline esters with phosgene yields L-5,5-dichloro-1-(chlorocarbonyl)proline esters, which can be catalytically hydrogenated to L-1-(chlorocarbonyl)proline esters. Subsequent hydrolysis provides L-proline in high yield and optical purity. researchgate.net

These selective reduction methodologies are crucial for the efficient synthesis of L-proline and its derivatives from the readily available 5-oxoproline precursor.

Design and Synthesis of 5-oxo-L-Prolinate Analogs for Enzymatic and Biochemical Probing

The design and synthesis of analogs of 5-oxo-L-prolinate are instrumental in probing the mechanisms of enzymes involved in its metabolism and in developing potential therapeutic agents. These analogs can act as inhibitors or substrates for enzymes like 5-oxoprolinase, which plays a role in glutathione (B108866) metabolism. aacrjournals.orgresearchgate.net

One notable example is the cysteine prodrug L-2-oxothiazolidine-4-carboxylate, a 5-oxo-L-proline analogue. This compound is metabolized by 5-oxoprolinase and has been shown to modulate glutathione levels in normal and tumor tissues. aacrjournals.orgresearchgate.net The synthesis of such analogs allows researchers to investigate the structure-activity relationships of these enzymes and to explore their potential as drug targets.

Researchers have also synthesized phosphonic acid analogues of proline and its derivatives to evaluate their potential as inhibitors of enzymes in the proline biosynthetic pathway, such as δ¹-pyrroline-5-carboxylate reductase. researchgate.net These studies contribute to a deeper understanding of enzyme function and can guide the development of new herbicides or therapeutic agents. researchgate.net

Role of L-Prolinate and its Derivatives as Organocatalysts in Multicomponent Reactions

L-proline and its derivatives have emerged as powerful and versatile organocatalysts in a wide array of organic reactions, particularly in multicomponent reactions (MCRs). nih.govtandfonline.combenthamdirect.com Their effectiveness stems from their bifunctional nature, possessing both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid) group. nih.gov This dual functionality allows them to activate substrates through various mechanisms, including enamine and iminium ion formation. wikipedia.orgmdpi.com

Proline-based organocatalysis is considered a cornerstone of the field and has been successfully applied to numerous asymmetric transformations, including aldol condensations, Mannich reactions, and Michael additions. nih.govwikipedia.org The chiral nature of L-proline enables the enantioselective synthesis of complex molecules, making it a valuable tool in modern organic synthesis. wikipedia.org

A significant area of research in proline organocatalysis focuses on the development of heterogeneous catalytic systems to address challenges such as catalyst separation and recycling. benthamdirect.comrsc.org While covalent immobilization of proline onto solid supports is a common approach, non-covalent immobilization techniques offer a simpler and more modular method for preparing recoverable and reusable catalysts. rsc.orgnih.gov

These techniques utilize non-covalent interactions, such as acid-base interactions, ion-pairing, and hydrogen bonding, to anchor the proline catalyst to a support material. rsc.orgresearchgate.net Various supports have been explored, including silica gel, ionic liquids, and carbon-based materials. benthamdirect.comnih.govnih.gov Non-covalent immobilization often preserves or even enhances the catalytic activity and stereoselectivity of the proline catalyst while facilitating its recovery and reuse. rsc.org

| Immobilization Technique | Support Material | Key Advantages |

| Covalent Grafting | Silica Gel | High stability and catalyst retention. nih.gov |

| Impregnation | Mesoporous Materials | Simple preparation and broad applicability. nih.gov |

| Ion-Pair Interaction | Ionic Liquids | Enhanced catalyst solubility and recyclability. benthamdirect.com |

| Hydrogen Bonding | Carbon Nanotubes | Facile preparation and potential for improved activity. researchgate.net |

The ability of L-proline and its derivatives to catalyze stereoselective reactions has been extensively demonstrated in the synthesis of a wide range of complex organic molecules and biologically active compounds. nih.govrsc.org By controlling the formation of specific stereoisomers, these organocatalysts enable the efficient construction of chiral building blocks for drug discovery and development.

Proline-catalyzed multicomponent reactions are particularly powerful for rapidly generating molecular complexity from simple starting materials in a single step. benthamdirect.comajgreenchem.com For example, L-proline has been used as an efficient catalyst for the three-component synthesis of pyrazoloquinolinones and highly functionalized tetrahydropyridines. rsc.orgajgreenchem.com In many cases, the catalyst not only promotes the reaction but also induces significant enantioselectivity, leading to the formation of enantioenriched products. rsc.org

The development of novel L-proline-derived bifunctional organocatalysts has further expanded the scope of these stereoselective transformations. For instance, tertiary amine derivatives of L-proline have been successfully applied to the asymmetric Michael addition of dithiomalonates to trans-β-nitroolefins, affording products with high yields and enantioselectivities. acs.org

| Reaction Type | Catalyst | Key Feature |

| Aldol Reaction | L-Proline | High enantioselectivity in the formation of C-C bonds. wikipedia.org |

| Mannich Reaction | L-Proline Derivatives | Asymmetric synthesis of β-amino carbonyl compounds. nih.gov |

| Michael Addition | Bifunctional Proline Catalysts | Stereoselective formation of C-C and C-S bonds. acs.orgresearchgate.net |

| Three-Component Synthesis | L-Proline | Efficient construction of heterocyclic scaffolds. rsc.orgajgreenchem.com |

Advanced Analytical and Spectroscopic Characterization Techniques in 5 Oxo L Prolinate Research

Chromatographic Separation and Quantitative Analysis of Metabolites and Products

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), are fundamental for the separation and quantification of 5-oxo-L-prolinate from complex biological matrices. The inherent polarity of 5-oxo-L-prolinate makes Hydrophilic Interaction Liquid Chromatography (HILIC) a particularly suitable method for its analysis. HILIC facilitates the retention and separation of polar compounds that are often poorly retained on traditional reversed-phase columns. nih.gov

A significant analytical challenge is the potential for artificial formation of pyroglutamate from the cyclization of glutamine (Gln) and glutamic acid (Glu) within the ion source of a mass spectrometer. acs.org To address this, chromatographic methods must be optimized to achieve baseline separation of these three metabolites, ensuring that the quantified 5-oxo-L-prolinate is endogenous to the sample and not an artifact of the analysis. nih.govacs.org

Methods have been developed for the robust quantification of 5-oxo-L-prolinate in various samples, including rat plasma and cell culture media. nih.govresearchgate.net These HPLC-MS/MS methods demonstrate high sensitivity and linearity, with lower limits of quantification (LLOQ) reported as low as 10 ng/mL in cell culture media and 50 ng/mL in rat plasma. nih.gov Such methods are crucial for studying the role of 5-oxo-L-prolinate as a potential biomarker, for instance in drug-induced hepatotoxicity where its levels may be elevated due to glutathione (B108866) depletion. nih.govresearchgate.net

The following table summarizes various chromatographic conditions used for the analysis of 5-oxo-L-prolinate and related compounds.

| Technique | Column | Mobile Phase | Detection | Application |

| HILIC-MS/MS | AQUITY UPLC amide column | Gradient of water and acetonitrile. ebi.ac.uk | Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. ebi.ac.uk | Simultaneous determination of pyroglutamic acid in human skin stratum corneum. ebi.ac.uk |

| UHPLC-MS/MS | Agilent Zorbax SB C-18 | Gradient of water and acetonitrile with 0.3% HFBA and 0.5% formic acid. acs.org | ESI-MS/MS | Separation of Gln, Glu, and pGlu to prevent analytical artifacts from in-source cyclization. acs.org |

| HPLC-MS/MS | Not specified | Not specified | ESI-MS/MS | Quantification in rat plasma and hepatic cell line culture medium. nih.gov |

| HILIC-MS/MS | Not specified | Not specified | Tandem Mass Spectrometry | Quantification in plasma of acutely ill patients. nih.gov |

| UHPLC-MS/MS | Agilent ZORBAX SB-C18 | Gradient of methanol and water with 0.02% HFBA and 0.2% FA. nih.gov | ESI in MRM mode | Simultaneous determination of 34 amino acids, including 5-oxo-L-proline, in colorectal cancer tissues. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Analogs and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous identification and structural elucidation of molecules, including 5-oxo-L-prolinate and its derivatives. researchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise chemical structure and conformation of these compounds.

Proton (¹H) NMR spectroscopy can be used to identify and quantify pyroglutamate in complex mixtures, such as biological fluids and food products, without extensive sample preparation. nih.govacs.org However, a major challenge in biological samples is the potential for glutamine to cyclize into pyroglutamic acid during sample preparation steps like protein removal, leading to a significant drop in apparent glutamine levels and a corresponding increase in pyroglutamate. acs.org NMR studies have been instrumental in discovering and quantifying this phenomenon. acs.org

For structural analysis of derivatives, such as pyroglutamate-modified peptides, 2D NMR experiments like Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. nih.gov These techniques provide through-bond and through-space proton correlations, respectively, which allow for the complete assignment of proton resonances and the determination of the peptide's secondary structure. For example, NMR studies on pyroglutamate-modified amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease, have revealed detailed structural information, including the presence and propensity of helical regions. nih.gov Such structural insights are critical for understanding the increased aggregation tendency and toxicity associated with these modified peptides. nih.gov

The following table presents typical ¹H NMR chemical shifts for L-Pyroglutamic acid.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-3, H-4 | 2.22 - 2.50 | Multiplet |

| H-2 | 4.22 | Doublet of Doublets |

Note: Chemical shifts can vary depending on the solvent and pH.

Mass Spectrometry in Support of Isotopic Labeling Studies and Reaction Monitoring

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a cornerstone technique for metabolic research involving 5-oxo-L-prolinate. Its high sensitivity and specificity allow for precise reaction monitoring and are essential for stable isotope labeling studies that trace the metabolic fate of compounds.

In reaction monitoring, MS can be used to track the reduction of substrates and the formation of products over time. For instance, in studies of caprolactam degradation pathways, multiple reaction monitoring (MRM) on a tandem mass spectrometer was used to measure the conversion of caprolactam and 5-oxoproline to downstream metabolites like glutamate (B1630785). rug.nl The specificity of MRM allows for the selective detection and quantification of target analytes even in complex cell-free extracts. rug.nl

Stable isotope labeling is a powerful method for elucidating metabolic pathways. nih.gov In this approach, cells or organisms are supplied with a substrate enriched with a stable isotope, such as ¹³C. The labeled atoms are incorporated into downstream metabolites, and the pattern and extent of this incorporation can be analyzed by MS to map metabolic fluxes. nih.govnih.gov For example, ¹³C-labeled glutamine can be used to trace its conversion through the TCA cycle. acs.org The analysis of isotopic labeling in peptide fragments by tandem mass spectrometry provides a temporal-spatial record of metabolic events, as amino acids from different metabolic pools are incorporated into proteins. nih.gov

Future Research Directions and Unexplored Avenues for Ammonium 5 Oxo L Prolinate

Elucidation of Novel Enzymatic Pathways Beyond the Gamma-Glutamyl Cycle

The gamma-glutamyl cycle has been extensively studied, particularly in mammals, plants, and fungi, where 5-oxo-L-prolinase catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. benthamscience.comnih.gov However, this cycle is largely absent in prokaryotes, which points to the existence of alternative metabolic pathways for 5-oxo-L-prolinate. benthamscience.com

A significant area of future research lies in the characterization of these alternative pathways. A recently discovered widespread prokaryotic 5-oxoprolinase, composed of three subunits (PxpA, PxpB, and PxpC), represents a key area of investigation. rsc.orgnih.gov This enzyme complex, while catalyzing the same ATP-dependent hydrolysis of 5-oxo-L-proline, shares no sequence similarity with its eukaryotic counterpart, suggesting an independent evolutionary origin. benthamscience.com Further research into the structure, mechanism, and regulation of this prokaryotic enzyme will provide crucial insights into the diverse strategies life has evolved to manage 5-oxo-L-prolinate levels.

Moreover, the spontaneous formation of 5-oxo-L-proline from metabolites like glutamine and glutamate (B1630785) suggests that it is a universal and unavoidable cellular component. benthamscience.com This necessitates the existence of disposal or recycling mechanisms in all domains of life. Future studies should aim to identify and characterize novel enzymes and pathways involved in 5-oxo-L-prolinate metabolism, particularly in organisms where the gamma-glutamyl cycle has not been identified.

Table 1: Comparison of Eukaryotic and Prokaryotic 5-oxoprolinases

| Feature | Eukaryotic 5-oxoprolinase | Prokaryotic 5-oxoprolinase (PxpABC) |

| Organisms | Mammals, plants, fungi benthamscience.com | Diverse bacteria and archaea benthamscience.com |

| Genetic Basis | Homologs of the gamma-glutamyl cycle enzymes | pxpA, pxpB, pxpC genes rsc.orgnih.gov |

| Subunit Structure | Typically a single subunit | Three distinct subunits (PxpA, PxpB, PxpC) rsc.orgnih.gov |

| Evolutionary Relationship | Shares homology within eukaryotes | No sequence similarity to eukaryotic enzyme benthamscience.com |

| Metabolic Context | Integral part of the gamma-glutamyl cycle benthamscience.com | Primarily a metabolite repair or recycling system rsc.org |

Investigation of 5-oxo-L-Prolinate Metabolism in Diverse Biological Systems

The metabolism of 5-oxo-L-prolinate has been primarily studied in a limited range of model organisms. A significant avenue for future research is to expand these investigations into a more diverse array of biological systems, including extremophiles, marine organisms, and various uncultivated microorganisms.

In plants, proline metabolism is intricately linked to stress responses. researchgate.net While the conversion of 5-oxo-L-proline to glutamate is known, the broader regulatory role of this metabolite in plant development and environmental adaptation remains to be fully elucidated. Future research could explore how the flux through this metabolic step is controlled under different stress conditions and in various plant species.

In the fungal kingdom, while the gamma-glutamyl cycle is present in some species, the diversity of 5-oxo-L-prolinate metabolism is largely unknown. benthamscience.com The discovery of phenethyl 5-oxo-L-prolinate from a mutant strain of Aspergillus versicolor suggests that fungi may produce a variety of 5-oxo-L-prolinate derivatives with potentially novel biological activities. engineering.org.cn

The prokaryotic world, with its immense metabolic diversity, is a particularly promising area for new discoveries. The characterization of the PxpABC 5-oxoprolinase system in bacteria like Bacillus subtilis and Escherichia coli has opened the door to understanding how these organisms handle 5-oxo-L-prolinate. rsc.orgnih.gov Future studies should aim to survey the distribution and variations of this system across different bacterial and archaeal phyla. Investigating the metabolism of 5-oxo-L-prolinate in archaea, especially those inhabiting extreme environments, could reveal novel enzymatic mechanisms and metabolic adaptations.

Advancements in Biomimetic Synthesis Inspired by 5-oxo-L-Prolinate Biochemistry

Biomimetic synthesis, which draws inspiration from natural processes, offers a powerful approach to the development of novel chemical transformations. engineering.org.cn The biochemistry of 5-oxo-L-prolinate presents several avenues for the development of new synthetic strategies. While direct biomimetic synthesis inspired by the enzymatic processing of 5-oxo-L-prolinate is a relatively unexplored area, the use of its core structure, pyroglutamic acid, as a chiral precursor is well-established. benthamscience.com

Future research could focus on designing synthetic catalysts that mimic the active site of 5-oxoprolinase. Such catalysts could enable the stereoselective ring-opening of pyroglutamic acid derivatives under mild conditions, a transformation that is of significant interest in organic synthesis. The ATP-dependent mechanism of 5-oxoprolinase, which involves the activation of the lactam ring, could inspire the development of novel chemical methods for the activation and functionalization of lactam-containing molecules.

Furthermore, the chiral nature of 5-oxo-L-proline makes it a valuable starting material for the asymmetric synthesis of a wide range of bioactive molecules. benthamscience.com Future work in this area could involve the development of chemo-enzymatic processes that combine the use of 5-oxo-L-proline as a chiral building block with enzymatic transformations to create complex natural products and their analogs.

Development of Advanced Analytical Techniques for In Situ Monitoring of 5-oxo-L-Prolinate Dynamics

A deeper understanding of the physiological roles of 5-oxo-L-prolinate requires the ability to monitor its concentration and flux in real-time within living cells and tissues. This necessitates the development of advanced analytical techniques for in situ monitoring.

Current methods for the quantification of 5-oxo-L-proline largely rely on mass spectrometry-based approaches, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and hydrophilic interaction liquid chromatography (HILIC)-tandem mass spectrometry. nih.govnih.gov While highly sensitive and specific, these methods typically require sample extraction and are therefore not suitable for real-time in situ measurements. Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed for the structural elucidation of pyroglutamate. rsc.org

A promising direction for future research is the development of genetically encoded biosensors for 5-oxo-L-prolinate. These biosensors, which could be based on fluorescent proteins, would allow for the visualization of 5-oxo-L-prolinate dynamics in living cells with high spatial and temporal resolution. The design of such sensors could be inspired by natural prokaryotic proteins that specifically bind 5-oxo-L-proline.

Furthermore, advancements in in vivo NMR spectroscopy could provide a non-invasive means of monitoring 5-oxo-L-prolinate metabolism in whole organisms. frontiersin.org This technique, coupled with isotopic labeling, could be used to trace the metabolic fate of 5-oxo-L-prolinate and to quantify the flux through different metabolic pathways in real-time.

Table 2: Current and Future Analytical Techniques for 5-oxo-L-Prolinate Analysis

| Technique | Current Applications | Future Directions |

| Mass Spectrometry (HPLC-MS/MS, HILIC-MS/MS) | Quantification in biological fluids and tissues nih.govnih.gov | Development of high-throughput and more sensitive methods for large-scale metabolomics studies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification in extracts rsc.org | Application of in vivo NMR for real-time monitoring of metabolic fluxes in intact organisms. frontiersin.org |

| Biosensors | Currently not available for 5-oxo-L-prolinate | Development of genetically encoded fluorescent biosensors for in situ imaging of 5-oxo-L-prolinate dynamics. |

Q & A

Q. What are the established synthetic routes for producing Ammonium 5-oxo-L-prolinate, and what are their key methodological considerations?

Ammonium 5-oxo-L-prolinate is typically synthesized via esterification of L-proline followed by oxidation and ammonium salt formation. A common approach involves:

- Step 1 : Methyl esterification of L-proline using methanol under acidic conditions to yield methyl 5-oxo-L-prolinate .

- Step 2 : Hydrolysis of the methyl ester with aqueous ammonia to form the ammonium salt . Critical parameters include reaction temperature (often 25–60°C), pH control during ammonolysis, and purification via recrystallization or column chromatography. Yield optimization requires monitoring by TLC or HPLC .

Q. How is the purity and structural integrity of Ammonium 5-oxo-L-prolinate validated in academic research?

Key analytical methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm the absence of ester peaks (e.g., methyl ester at δ ~3.6 ppm) and verify the ammonium moiety. For example, phenethyl 5-oxo-L-prolinate derivatives show characteristic carbonyl signals at δ 172–175 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 143.14 for the parent compound) .

- Chromatography : HPLC with UV detection (λ = 210–220 nm) to assess purity (>95%) .

Q. What biological or functional activities have been attributed to 5-oxo-L-prolinate derivatives?

Studies suggest roles in:

- Microbial Metabolism : As intermediates in proline catabolism pathways in bacteria and fungi .

- Cosmetic Applications : Esters like Menthyl PCA act as humectants, enhancing skin hydration .

- Secondary Metabolite Activation : Derivatives from deep-sea fungi show potential in stimulating dormant biosynthetic pathways .

Advanced Research Questions

Q. What challenges arise in resolving spectral ambiguities for 5-oxo-L-prolinate derivatives, and how are they addressed?

Complexities include:

- Stereochemical Assignments : Use of Marfey’s reagent for chiral analysis to distinguish L/D configurations .

- Overlapping Peaks in NMR : 2D techniques (COSY, HSQC) to resolve signals in crowded regions (e.g., cyclohexyl protons in Menthyl PCA at δ 1.0–2.5 ppm) .

- Ion Suppression in MS : Matrix-matched calibration to mitigate interference from ammonium adducts .

Q. How do structural modifications (e.g., alkyl chain length in esters) influence the physicochemical properties of 5-oxo-L-prolinate derivatives?

Systematic studies on esters (e.g., docosyl 5-oxo-L-prolinate vs. methyl derivatives) reveal:

- Solubility : Longer alkyl chains (C20–C27) reduce aqueous solubility but enhance lipid compatibility .

- Thermal Stability : Branched esters (e.g., tert-butyl) exhibit higher decomposition temperatures (~150°C) compared to linear analogs .

- Bioactivity : Ethyl and phenethyl esters show stronger antimicrobial activity than methyl derivatives, likely due to improved membrane permeability .

Q. How can researchers reconcile discrepancies in reported physicochemical data (e.g., density, viscosity) for prolinate salts?

Discrepancies often arise from:

- Concentration Effects : Density and viscosity of sodium L-prolinate solutions vary nonlinearly with mass fraction (e.g., 0.05–0.40 w/w) .

- Temperature Dependence : Use polynomial regression models (e.g., density = A + BT + CT²) to standardize measurements across labs .

- Ionic Strength Adjustments : Account for counterion interactions (e.g., NH₄⁺ vs. Na⁺) using Debye-Hückel theory .

Methodological Considerations Table

Key Research Gaps

- Mechanistic Insights : Limited data on the ammonium salt’s role in modulating enzymatic activity (e.g., proline dehydrogenases).

- Ecotoxicology : No studies on environmental persistence or biodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.